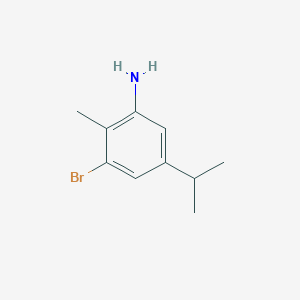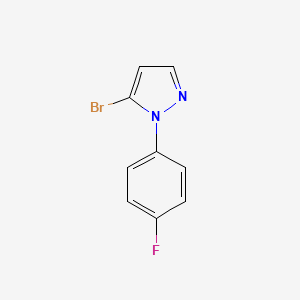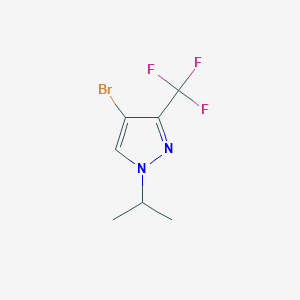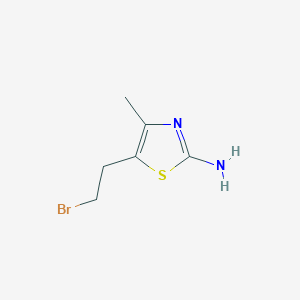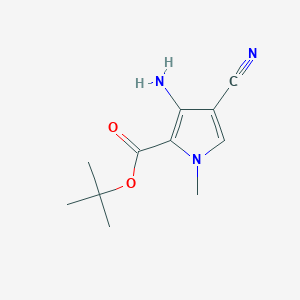
tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate” is a pyrrole derivative that is an important intermediate in the preparation of various pharmaceuticals and agrochemicals . It has a molecular weight of 221.26 and its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for “tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C11H15N3O2/c1-11(2,3)16-10(15)9-8(13)7(5-12)6-14(9)4/h6H,13H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Aminopyrroles and Bicyclic Analogues
In a study by Qiu, Wang, & Zhu (2017), the use of tert-butylamine (a related compound) in the presence of Pd(OAc)2 catalyzed the reaction of propargyl carbonates, isocyanides, and alcohols to form polysubstituted aminopyrroles. This highlights the role of tert-butyl compounds in synthesizing aminopyrroles, which have various applications in organic chemistry and drug development.
2. Metabolic Pathways in Drug Development
Research by Prakash et al. (2008) demonstrated the metabolic pathways involving tert-butyl moieties in the development of specific drugs. This study provides insights into how tert-butyl groups, similar to those in tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, are metabolized, which is crucial for understanding the pharmacokinetics of drugs.
3. Asymmetric Synthesis of Amines
Ellman, Owens, & Tang (2002) in their study Ellman et al. (2002), highlighted the use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines. This is relevant as the tert-butyl group in tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate could potentially be used in similar asymmetric synthetic processes, contributing to the synthesis of chiral amines in pharmaceuticals.
4. Synthesis and Characterization of Schiff Base Compounds
Research conducted by Çolak et al. (2021) involved the synthesis of Schiff base compounds using tert-butyl related compounds. The study emphasizes the importance of tert-butyl groups in forming stable compounds with potential applications in material science and catalysis.
5. Continuous Flow Synthesis of Pyrrole Derivatives
Herath & Cosford (2010) demonstrated a one-step, continuous flow synthesis of pyrrole derivatives from tert-butyl esters. This method could be adapted for the synthesis of tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, showcasing its potential in streamlined and efficient chemical production processes.
6. Nitrile Anion Cyclization for Pyrrolidine Synthesis
Chung et al. (2005) explored the nitrile anion cyclization for the synthesis of N-tert-butyl pyrrolidine derivatives. This method could be relevant for the synthesis of related compounds, highlighting the versatility of tert-butyl groups in medicinal chemistry.
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)9-8(13)7(5-12)6-14(9)4/h6H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFITGOATMDDIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CN1C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



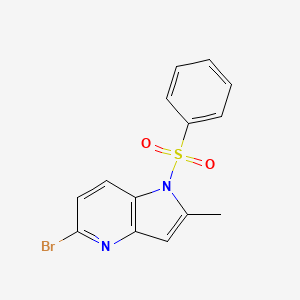


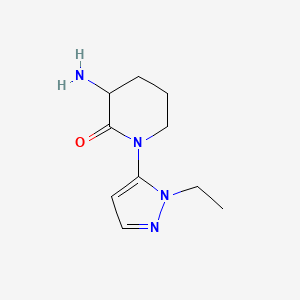
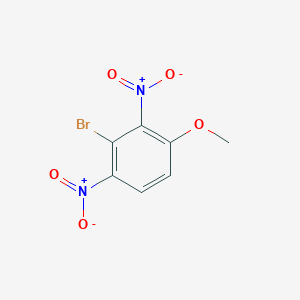
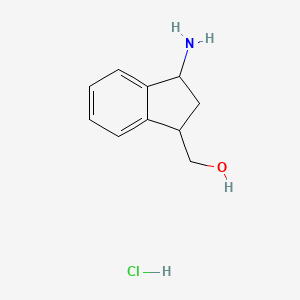
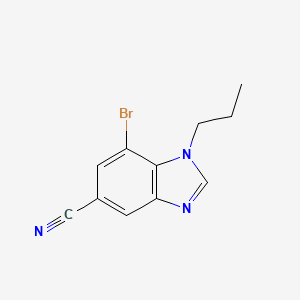
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

